Ethyl 1,2-dimethylindole-3-carboxylate
CAS No.: 20357-14-6
Cat. No.: VC7237388
Molecular Formula: C13H15NO2
Molecular Weight: 217.268
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20357-14-6 |
---|---|
Molecular Formula | C13H15NO2 |
Molecular Weight | 217.268 |
IUPAC Name | ethyl 1,2-dimethylindole-3-carboxylate |
Standard InChI | InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(2)14(3)11-8-6-5-7-10(11)12/h5-8H,4H2,1-3H3 |
Standard InChI Key | RQRUAENQOVZHNW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N(C2=CC=CC=C21)C)C |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 1,2-dimethylindole-3-carboxylate (systematic IUPAC name: ethyl 1,2-dimethyl-1H-indole-3-carboxylate) has the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 233.27 g/mol. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituents at the 1-, 2-, and 3-positions differentiate it from simpler indole derivatives.
Molecular Geometry and Crystallography
While no direct crystallographic data exists for ethyl 1,2-dimethylindole-3-carboxylate, related structures such as ethyl 1,3-dimethyl-1H-indole-2-carboxylate ( ) exhibit planar indole rings with dihedral angles between substituents. For example, the ester group in ethyl 1,3-dimethylindole-2-carboxylate forms a dihedral angle of 5.26° with the indole plane, suggesting moderate steric hindrance . Analogously, the 1,2-dimethyl substitution in the target compound likely induces slight distortions in the indole ring, influencing packing interactions in the solid state.
Spectroscopic Properties
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Nuclear Magnetic Resonance (NMR):
The proton NMR spectrum of ethyl 1,2-dimethylindole-3-carboxylate analogs shows characteristic signals for aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 1.2–2.5 ppm), and ethoxycarbonyl moieties (δ 4.1–4.3 ppm for CH₂ and δ 1.3 ppm for CH₃) . -
Infrared (IR) Spectroscopy:
Stretching vibrations for the ester carbonyl group (C=O) typically appear near 1700–1750 cm⁻¹, while N-H stretches (absent in this N-methylated compound) are replaced by C-H vibrations from methyl groups .
Synthesis and Reaction Pathways
Classical Synthetic Routes
The synthesis of ethyl 1,2-dimethylindole-3-carboxylate can be inferred from methods used for analogous indole derivatives. A common strategy involves:
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Fischer Indole Synthesis: Cyclization of phenylhydrazines with α,β-unsaturated carbonyl compounds under acidic conditions.
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Alkylation of Preformed Indoles: For example, methylation of ethyl indole-3-carboxylate using methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) .
In a representative procedure, ethyl 2-carbethoxy-3-methylindole is treated with NaH in tetrahydrofuran (THF), followed by methyl iodide to introduce the second methyl group . The reaction typically proceeds at room temperature over 6 hours, yielding the product after extraction and crystallization .
Modern Catalytic Approaches
Recent advances employ hypercrosslinked polymers (HCPs) functionalized with N-heterocyclic carbene–copper complexes to catalyze indole functionalization . These catalysts enhance regioselectivity and reduce reaction times compared to traditional methods. For instance, ethyl 3-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-2-oxo-2-phenylethyl)-1H-indole-2-carboxylate was synthesized using such systems, achieving yields >80% .
Physicochemical Properties
Thermal Stability and Phase Behavior
Data from structurally similar compounds provides estimates for key parameters:
The presence of electron-withdrawing groups (e.g., nitro) increases melting and boiling points compared to alkyl-substituted analogs .
Solubility and Partitioning
Ethyl 1,2-dimethylindole-3-carboxylate is expected to exhibit low water solubility (<0.1 mg/mL) due to its hydrophobic indole core and ester group. The calculated logP (octanol-water partition coefficient) is approximately 2.8–3.1, indicating moderate lipophilicity .
Applications and Derivatives
Pharmaceutical Intermediates
Indole derivatives are pivotal in drug discovery, serving as precursors to serotonin receptor modulators and kinase inhibitors. The ethoxycarbonyl group at position 3 facilitates further functionalization, such as hydrolysis to carboxylic acids or transesterification . For example, indole-3-acetic acids synthesized from similar esters show bioactivity in plant growth regulation .
Materials Science
Hypercrosslinked polymers incorporating indole moieties demonstrate exceptional thermal stability and surface areas >500 m²/g, making them suitable for gas storage or catalysis . Ethyl 1,2-dimethylindole-3-carboxylate could serve as a monomer in such frameworks.
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